molecular formula C26H24N2OS B299837 N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)-2-phenylacetamide

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)-2-phenylacetamide

Cat. No. B299837
M. Wt: 412.5 g/mol
InChI Key: RUKBFEAYUYNZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)-2-phenylacetamide, also known as EPTA, is a chemical compound that has been widely studied for its potential applications in the field of medicine. EPTA belongs to the class of thiazole derivatives and has been shown to possess several interesting properties that make it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)-2-phenylacetamide is not fully understood. However, it has been suggested that N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)-2-phenylacetamide may exert its effects through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)-2-phenylacetamide has also been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Biochemical and Physiological Effects
N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)-2-phenylacetamide has been shown to possess several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, inhibit the production of reactive oxygen species (ROS), and decrease the expression of inducible nitric oxide synthase (iNOS). N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)-2-phenylacetamide has also been shown to reduce the production of prostaglandin E2 (PGE2), a pro-inflammatory mediator.

Advantages and Limitations for Lab Experiments

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)-2-phenylacetamide has several advantages and limitations for lab experiments. One of the main advantages of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)-2-phenylacetamide is its ability to selectively inhibit COX and LOX enzymes without affecting other enzymes. This makes N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)-2-phenylacetamide a promising candidate for further research in the field of anti-inflammatory and analgesic drugs. However, one of the limitations of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)-2-phenylacetamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)-2-phenylacetamide. One of the main directions is the development of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)-2-phenylacetamide-based drugs for the treatment of various inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease. Another direction is the development of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)-2-phenylacetamide-based drugs for the treatment of cancer. Further research is also needed to fully understand the mechanism of action of N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)-2-phenylacetamide and to identify potential side effects and toxicity.

Synthesis Methods

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)-2-phenylacetamide can be synthesized through a multi-step process that involves the reaction of various starting materials. One of the most commonly used methods for synthesizing N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)-2-phenylacetamide is the reaction of 2-aminothiazole with 2-bromoacetophenone followed by the reaction with 3-methylphenylamine and 4-phenylthiocresol.

Scientific Research Applications

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)-2-phenylacetamide has been studied extensively for its potential applications in the field of medicine. Several studies have shown that N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)-2-phenylacetamide possesses anti-inflammatory, analgesic, and antipyretic properties. N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)-2-phenylacetamide has also been shown to possess anti-cancer properties and has been studied for its potential use in the treatment of various types of cancer.

properties

Product Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)-2-phenylacetamide

Molecular Formula

C26H24N2OS

Molecular Weight

412.5 g/mol

IUPAC Name

N-(5-ethyl-4-phenyl-1,3-thiazol-2-yl)-N-(3-methylphenyl)-2-phenylacetamide

InChI

InChI=1S/C26H24N2OS/c1-3-23-25(21-14-8-5-9-15-21)27-26(30-23)28(22-16-10-11-19(2)17-22)24(29)18-20-12-6-4-7-13-20/h4-17H,3,18H2,1-2H3

InChI Key

RUKBFEAYUYNZHA-UHFFFAOYSA-N

SMILES

CCC1=C(N=C(S1)N(C2=CC=CC(=C2)C)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCC1=C(N=C(S1)N(C2=CC=CC(=C2)C)C(=O)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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